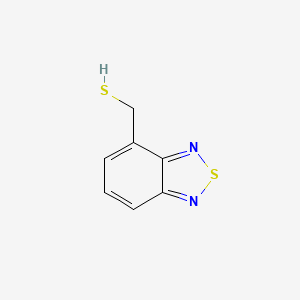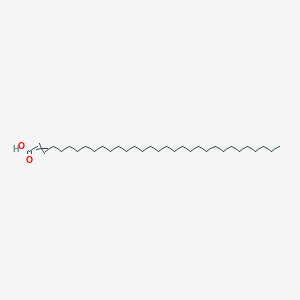
Nonacos-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C29H56O2. It is characterized by a double bond between the second and third carbon atoms in its structure. This compound is part of the carboxylic acid family and is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonacos-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes. For instance, the oxidation of nonacosene using potassium permanganate (KMnO4) can yield this compound. Another method involves the hydrolysis of nitriles, where a nitrile precursor is converted to the corresponding carboxylic acid under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the carboxylation of Grignard reagents. This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: Nonacos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Acyl chlorides, esters.
Aplicaciones Científicas De Investigación
Nonacos-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nonacos-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, affecting membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Nonacos-2-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:
Oleic Acid (C18H34O2): A monounsaturated fatty acid with a double bond at the ninth carbon.
Linoleic Acid (C18H32O2): A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbons.
Eicosenoic Acid (C20H38O2): A monounsaturated fatty acid with a double bond at the eleventh carbon.
Uniqueness: this compound is unique due to its longer carbon chain and the position of its double bond, which imparts distinct physical and chemical properties compared to shorter-chain fatty acids .
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
103174-98-7 |
|---|---|
Fórmula molecular |
C29H56O2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
nonacos-2-enoic acid |
InChI |
InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h27-28H,2-26H2,1H3,(H,30,31) |
Clave InChI |
QUSMXVLATXELTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



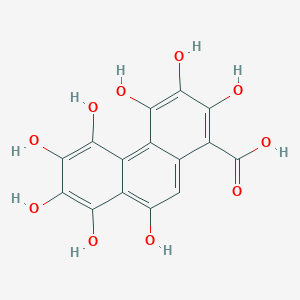

![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
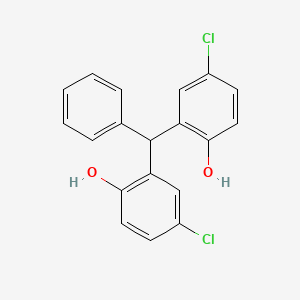

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
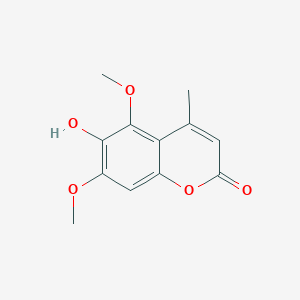

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
